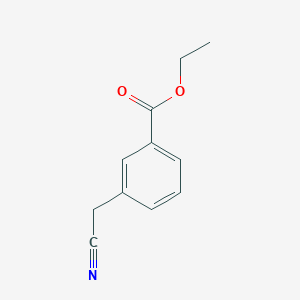

Ethyl 3-(cyanomethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13288-86-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

ethyl 3-(cyanomethyl)benzoate |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6H2,1H3 |

InChI Key |

QGWJUDWWDUECLY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC(=C1)CC#N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC#N |

Other CAS No. |

13288-86-3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Ethyl 3 Cyanomethyl Benzoate

Precursor-Based Synthesis Pathways

The synthesis of Ethyl 3-(cyanomethyl)benzoate can be achieved through several distinct pathways, each defined by its starting materials. These routes include the esterification of benzoic acid derivatives, cyanation of halogenated esters, and multi-step processes beginning with meta-tolyl precursors.

Esterification of 3-(cyanomethyl)benzoic Acid Derivatives

A direct and logical approach to synthesizing this compound is through the esterification of 3-(cyanomethyl)benzoic acid. This method involves the reaction of the carboxylic acid with ethanol (B145695) to form the corresponding ethyl ester. The reaction is typically facilitated by an acid catalyst or through the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Common methods for this transformation include:

Fischer-Speier Esterification : This classic method involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Acyl Chloride Formation : A more reactive intermediate, 3-(cyanomethyl)benzoyl chloride, can be prepared by treating 3-(cyanomethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride is then reacted with ethanol to yield the final ester product, often at lower temperatures and with higher efficiency than direct esterification.

| Method | Reagents | Key Features |

| Direct Acid-Catalyzed Esterification | 3-(cyanomethyl)benzoic acid, Ethanol, H₂SO₄ (catalyst) | Equilibrium-driven reaction; requires excess ethanol or removal of water to maximize yield. |

| Acyl Chloride Intermediate | 1. 3-(cyanomethyl)benzoic acid, SOCl₂ or (COCl)₂ 2. Ethanol | Two-step process; generally provides higher yields and faster reaction rates. google.com |

Cyanation Reactions on Halogenated Benzoate (B1203000) Esters

This synthetic route utilizes an ethyl benzoate scaffold that is already functionalized with a leaving group at the benzylic position. The key step is a nucleophilic substitution reaction where a halide on the methyl group is displaced by a cyanide ion. The typical precursor for this method is Ethyl 3-(halomethyl)benzoate, with the bromo- and chloro- derivatives being the most common.

The synthesis of the precursor, Ethyl 3-(bromomethyl)benzoate, can be achieved via radical bromination of Ethyl 3-methylbenzoate (B1238549) using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO). The subsequent cyanation is typically performed using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tsijournals.com

| Precursor | Cyanating Agent | Solvent | Typical Conditions |

| Ethyl 3-(bromomethyl)benzoate | Sodium Cyanide (NaCN) | DMF | Room temperature, 2-4 hours. |

| Ethyl 3-(chloromethyl)benzoate (B8533320) | Sodium Cyanide (NaCN) | Methanol (B129727) / Water | 50°C, 1 hour. tsijournals.com |

Approaches Involving meta-Tolyl Precursors

A comprehensive and industrially relevant pathway starts from the readily available m-toluic acid. evitachem.com This multi-step synthesis involves the sequential transformation of functional groups to build the target molecule. google.compatsnap.com

The general synthetic sequence is as follows:

Acylation : m-Toluic acid is converted to its more reactive acyl chloride, m-toluoyl chloride, using thionyl chloride (SOCl₂). google.com

Chlorination : The methyl group of m-toluoyl chloride undergoes radical chlorination using liquid chlorine under thermal conditions to form m-chloromethylbenzoyl chloride. evitachem.comgoogle.com

Esterification : The resulting acyl chloride is esterified with ethanol to produce Ethyl 3-(chloromethyl)benzoate.

Cyanation : The final step involves the nucleophilic substitution of the benzylic chloride with sodium cyanide to yield this compound. evitachem.comgoogle.com

| Step | Starting Material | Reagents | Product |

| 1. Acylation | m-Toluic acid | Thionyl chloride (SOCl₂) | m-Toluoyl chloride google.com |

| 2. Chlorination | m-Toluoyl chloride | Liquid Chlorine (Cl₂) | m-Chloromethylbenzoyl chloride google.com |

| 3. Esterification | m-Chloromethylbenzoyl chloride | Ethanol (CH₃CH₂OH) | Ethyl 3-(chloromethyl)benzoate evitachem.com |

| 4. Cyanation | Ethyl 3-(chloromethyl)benzoate | Sodium Cyanide (NaCN) | This compound evitachem.comgoogle.com |

Functional Group Interconversion Strategies

The synthesis of this compound is fundamentally a story of strategic functional group interconversions. The successful installation of both the nitrile and the ethyl ester moieties is paramount to any synthetic route.

Nitrile Group Formation via Nucleophilic Substitution

The introduction of the cyano (-CN) group is most commonly achieved via a nucleophilic substitution reaction, specifically an Sₙ2 mechanism. In this step, a cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of a precursor and displacing a leaving group, typically a halide (Cl⁻ or Br⁻). tsijournals.com

Key aspects of this transformation include:

Substrate : The most common substrates are Ethyl 3-(chloromethyl)benzoate or Ethyl 3-(bromomethyl)benzoate. evitachem.com

Reagents : Sodium cyanide and potassium cyanide are the standard sources for the cyanide nucleophile.

Solvents : Polar aprotic solvents such as DMF and DMSO are effective as they solvate the cation of the cyanide salt, leaving a highly reactive "naked" cyanide anion. Alcohols can also be used. tsijournals.com

Catalysts : To improve reaction efficiency, especially in biphasic systems, phase-transfer catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed. google.com These catalysts help transport the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs.

| Substrate | Reagent | Catalyst | Solvent | Product |

| Ethyl 3-(bromomethyl)benzoate | NaCN | None specified | DMF | This compound |

| Methyl 3-(chloromethyl)benzoate | NaCN | Tetrabutylammonium bromide | Methanol | Mthis compound google.com |

Ester Group Installation and Modification

The formation of the ethyl ester is another critical functional group interconversion. This can be accomplished at different stages of the synthesis, either from a carboxylic acid precursor or by modifying another ester.

The primary methods for installing the ester group are:

From a Carboxylic Acid : As detailed in section 2.1.1, this involves either direct Fischer-Speier esterification of a benzoic acid derivative (e.g., 3-(cyanomethyl)benzoic acid or 3-(chloromethyl)benzoic acid) with ethanol under acidic conditions or a two-step process via an acyl chloride intermediate. google.comtsijournals.comevitachem.com The acyl chloride route is often preferred for its higher reactivity and yield.

Transesterification : Although less common as a primary route, it is theoretically possible to convert a different ester, such as Mthis compound, into the ethyl ester via transesterification. This would involve reacting the methyl ester with an excess of ethanol in the presence of an acid or base catalyst.

| Method | Precursor | Reagents | Description |

| Fischer Esterification | 3-(Halomethyl)benzoic acid | Ethanol, H₂SO₄ (cat.) | Acid-catalyzed direct conversion of a carboxylic acid to an ester. tsijournals.com |

| Acyl Chloride Route | 3-(Halomethyl)benzoyl chloride | Ethanol | Reaction of a highly reactive acyl chloride with alcohol to form the ester. evitachem.comgoogle.com |

Catalytic Systems and Reaction Conditions Optimization

The synthesis of this compound is governed by the precise control of catalytic systems and reaction conditions. The choice of catalyst and the optimization of parameters such as temperature, pressure, and reagent ratios are paramount in directing the reaction towards high yield and purity.

Acid and Base Catalysis in Esterification and Hydrolysis

Acid and base catalysis are fundamental to the synthesis and potential degradation of this compound, primarily in the esterification and hydrolysis reactions.

Esterification: The formation of the ethyl ester from 3-(cyanomethyl)benzoic acid is typically achieved through Fischer esterification. This process involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is an equilibrium process, and to maximize the yield of the ester, water is continuously removed from the reaction mixture. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. Key parameters for optimization include the concentration of the acid catalyst (typically 1-5% v/v), the molar ratio of the acid to the alcohol, and the reaction temperature, which is often kept at reflux (around 80°C) for several hours to drive the reaction to completion. To prevent side reactions, such as the hydrolysis of the nitrile group under strongly acidic conditions, the use of anhydrous ethanol and molecular sieves is critical.

Hydrolysis: The reverse reaction, hydrolysis, can also be catalyzed by both acids and bases. Under acidic conditions, the ester can be hydrolyzed back to 3-(cyanomethyl)benzoic acid and ethanol. smolecule.com In basic conditions, a process known as saponification occurs, where the ester is hydrolyzed by a base (e.g., sodium hydroxide) to yield the carboxylate salt and ethanol. The nitrile group can also be susceptible to hydrolysis under basic conditions, potentially forming a carboxylate or an amide as a byproduct.

Table 1: Parameters in Acid-Catalyzed Esterification

| Parameter | Typical Range/Value | Purpose | Citation |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, increasing reactivity. | |

| Catalyst Conc. | 1-5% v/v | To achieve a reasonable reaction rate without excessive side reactions. | |

| Reactants | 3-(cyanomethyl)benzoic acid, Ethanol | Starting material and esterifying agent. | |

| Temperature | 60-80°C (Reflux) | Drives the equilibrium towards ester formation. | |

| Reaction Time | 6-12 hours | To allow the reaction to proceed to completion. |

| Water Removal | Molecular Sieves | To shift the equilibrium and maximize ester yield. | |

Transition Metal Catalysis in Aryl Cyanation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl nitriles, including the precursors to this compound. These methods provide an efficient way to introduce the cyano (-CN) group onto an aromatic ring.

Palladium (Pd) complexes are frequently used catalysts for the cyanation of aryl halides (e.g., aryl bromides). researchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and trimethylsilylcyanide (TMSCN). researchgate.net To mitigate the high toxicity of many cyanide reagents, less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed as robust and safer CN⁻ sources. researchgate.net

Nickel (Ni) catalysts also offer a powerful and often more cost-effective alternative to palladium for aryl cyanation. google.com Nickel-catalyzed protocols can convert aryl halides and triflates into the corresponding nitriles under mild conditions. google.com The choice of ligands, such as Xantphos, is crucial for stabilizing the nickel catalyst and facilitating the reaction. google.com

Table 2: Transition Metal Catalysts in Aryl Cyanation

| Catalyst System | Substrate Example | Cyanide Source | Key Features | Citation |

|---|---|---|---|---|

| Palladium (Pd) Complex | Aryl Bromides | TMSCN, K₄[Fe(CN)₆] | Mild conditions, applicable to activated and deactivated aryl halides. | researchgate.net |

| Nickel (Ni(cod)₂)/Xantphos | Aryl/Vinyl Triflates | Organic Nitriles, KCN | Good to excellent yields, uses less expensive metal. | google.com |

| Copper (Cu) | Haloaromatics | Various | Often used in classical methods (e.g., Rosenmund-von Braun reaction). | patsnap.com |

Optimization Protocols: Design of Experiments (DoE) and Response Surface Methodology (RSM)

To systematically optimize the complex interplay of variables in the synthesis of this compound, statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) are employed. These protocols allow for the efficient exploration of reaction parameters to identify the optimal conditions for yield and purity.

While specific DoE studies for this compound are not widely published, the application of these methods to similar syntheses provides a clear blueprint. For instance, RSM has been used to optimize the synthesis of related compounds, demonstrating its effectiveness. A typical approach involves:

Factorial Design: Initially, a fractional or full factorial design is used to screen for the most influential variables (e.g., temperature, catalyst loading, reaction time, reactant molar ratios). researchgate.net

Central Composite Design (CCD): The significant factors identified are then further studied using a CCD. This allows for the development of a mathematical model that describes the relationship between the variables and the response (e.g., yield). researchgate.net

Response Surface Analysis: The model is used to generate response surface plots, which are graphical representations of how the response changes with variations in the factors. These plots help visualize the optimal operating conditions. researchgate.net

For the esterification step, RSM could be used to fine-tune temperature, catalyst concentration, and the molar ratio of ethanol to 3-(cyanomethyl)benzoic acid to maximize the esterification percentage while minimizing byproduct formation. researchgate.net

Industrial Scale-Up and Process Streamlining

Translating a laboratory synthesis to an industrial scale introduces challenges related to cost, safety, efficiency, and environmental impact. The production of this compound is no exception, requiring robust and streamlined processes.

Efficiency and Yield Maximization

On an industrial scale, maximizing yield is crucial for economic viability. A common industrial route starts from m-toluic acid, proceeding through acylation, chlorination, esterification, and cyanation. patsnap.comgoogle.com High yields (often in the range of 85-93%) are achieved through careful control of reaction conditions at each step. google.com

Modern facilities may adopt continuous flow reactors instead of traditional batch processing. Continuous flow systems can significantly improve efficiency and yield consistency by offering superior heat and mass transfer, precise control over reaction time, and enhanced safety, especially for potentially hazardous reactions. For instance, bromination-cyanation sequences can be completed in hours in a flow system, compared to a full day in a batch reactor.

Reagent Recovery and Recycling Strategies

An environmentally friendly and cost-effective industrial process hinges on the ability to recover and recycle reagents and solvents. In the synthesis of the analogous mthis compound, several recycling strategies are implemented, which are directly applicable to the ethyl ester's production. google.com

Solvent Recycling: Solvents like methanol (or ethanol) and toluene, often used in the esterification and cyanation steps, are recovered post-reaction. Distillation is a common method used to separate the solvent from the reaction mixture, allowing it to be purified and reused in subsequent batches. google.com

Excess Reagent Recovery: Unreacted starting materials or excess reagents are also recovered. For example, in the acylation step using thionyl chloride, the excess thionyl chloride can be recovered by distillation and reused. google.com Similarly, unreacted m-toluoyl chloride from the chlorination step can be distilled and recycled back into the chlorination kettle. patsnap.com

Waste Management: Effluents from the process, particularly from the cyanation step, require careful treatment. For instance, waste streams containing sodium cyanide can be treated with hydrogen peroxide to oxidize the highly toxic cyanide into the less toxic cyanate.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Cyanomethyl Benzoate

Reactivity of the Ester Moiety

The ester group in ethyl 3-(cyanomethyl)benzoate is a primary site for nucleophilic attack, leading to substitution or hydrolysis under appropriate conditions.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of esters, including this compound. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. The process typically proceeds through a two-step addition-elimination mechanism, resulting in the formation of a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.comlibretexts.org The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding a new carbonyl compound. masterorganicchemistry.com

The general pathway can be represented as follows:

Addition: A nucleophile attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and displacing the leaving group (ethoxide). masterorganicchemistry.com

This pathway is fundamental to reactions such as hydrolysis, transesterification, and amidation. For instance, reaction with an amine would lead to the corresponding amide, while reaction with a different alcohol under acidic or basic conditions would result in a new ester (transesterification).

Hydrolysis Kinetics and Influencing Factors

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base, leading to 3-(cyanomethyl)benzoic acid and ethanol (B145695). numberanalytics.comnumberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the attack by a weak nucleophile like water. The reaction is reversible and the mechanism is the reverse of Fischer esterification. libretexts.orgsolubilityofthings.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion, directly attacks the carbonyl carbon. numberanalytics.comlibretexts.org This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.comlibretexts.org An acid workup is required to protonate the carboxylate and obtain the final carboxylic acid product. libretexts.org

Several factors influence the rate of ester hydrolysis:

pH: The rate is significantly affected by the pH of the solution, with faster rates observed at very low or very high pH. numberanalytics.com

Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis by providing molecules with the necessary activation energy. solubilityofthings.comsparkl.me

Electronic Effects: The cyanomethyl group, being electron-withdrawing, can influence the reactivity of the ester. Electron-withdrawing groups on the aromatic ring typically increase the electrophilicity of the carbonyl carbon, which can enhance the rate of hydrolysis. numberanalytics.comsparkl.me

Steric Hindrance: Bulky groups near the reaction site can impede the approach of the nucleophile, thereby slowing down the hydrolysis rate. numberanalytics.comsparkl.me

| Influencing Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| Low pH (Acidic) | Increases | Protonation of carbonyl oxygen enhances electrophilicity for water attack. numberanalytics.comsolubilityofthings.com |

| High pH (Basic) | Increases | Direct attack of the highly nucleophilic hydroxide ion on the carbonyl carbon. numberanalytics.com |

| Increased Temperature | Increases | Provides higher kinetic energy to overcome the activation energy barrier. solubilityofthings.comsparkl.me |

| Electron-Withdrawing Groups | Increases | Enhances the electrophilic character of the carbonyl carbon. numberanalytics.comsparkl.me |

| Steric Hindrance | Decreases | Hinders the physical approach of the nucleophile to the carbonyl carbon. numberanalytics.comsparkl.me |

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo reduction, oxidation, and nucleophilic addition reactions. libretexts.org

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent protonation during workup yields the primary amine, ethyl 3-(2-aminoethyl)benzoate. libretexts.org Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium (Pd) or Raney nickel is another effective method. researchgate.net

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether or THF solvent 2. Aqueous/acidic workup | Ethyl 3-(2-aminoethyl)benzoate | Powerful reducing agent; reduces the nitrile to a primary amine. libretexts.org |

| Hydrogen (H₂) / Palladium (Pd) | Mild pressure and temperature | Ethyl 3-(2-aminoethyl)benzoate | Common catalytic hydrogenation method with high selectivity. |

| Sodium Borohydride (NaBH₄) with additives | Requires a catalyst or additive (e.g., metal salts) | Ethyl 3-(2-aminoethyl)benzoate | NaBH₄ alone is generally not strong enough to reduce nitriles. researchgate.net |

Oxidation Reactions to Carboxylic Acid Derivatives

The nitrile group can be converted to a carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orglibretexts.org For this compound, this would result in the formation of a dicarboxylic acid derivative after subsequent hydrolysis of the ester group.

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). chemguide.co.uklibretexts.org The nitrile nitrogen is protonated, making the carbon more susceptible to attack by water. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). chemguide.co.uklibretexts.org The hydroxide ion directly attacks the nitrile carbon. The initial product is a carboxylate salt, which requires acidification to yield the carboxylic acid. libretexts.orglibretexts.org

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents or organolithium compounds. libretexts.org This reaction is a key method for the formation of ketones. The nucleophile adds to the carbon-nitrogen triple bond to form an imine anion intermediate. This intermediate is then hydrolyzed in a subsequent aqueous workup step to yield a ketone. libretexts.org For example, reacting this compound with a Grignard reagent (R-MgBr) would, after hydrolysis, yield a ketone derivative.

Additionally, the cyanomethyl group itself can be subject to substitution reactions where the entire -CH₂CN group is replaced by other nucleophiles. evitachem.com The electron-withdrawing nature of the cyanide enhances the electrophilicity of the adjacent benzylic carbon, facilitating nucleophilic attack. evitachem.com

Reactivity at the Benzylic Position

The benzylic position of this compound, the methylene (B1212753) (-CH2-) group attached to the benzene (B151609) ring, is a key site for chemical transformations due to the stabilizing influence of the adjacent aromatic system on reactive intermediates.

Radical Reaction Pathways

The benzylic C-H bonds in this compound are susceptible to radical abstraction, initiating various functionalization reactions. A common example of such a process is radical halogenation. While direct studies on the radical bromination of this compound are not extensively documented, the reactivity can be inferred from its precursor, ethyl 3-methylbenzoate (B1238549). The synthesis of ethyl 3-(bromomethyl)benzoate from ethyl 3-methylbenzoate is a known transformation that proceeds via a radical mechanism, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) .

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group of ethyl 3-methylbenzoate. The resulting benzylic radical is stabilized by resonance with the benzene ring. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. A similar radical chlorination process is implied in the synthesis of mthis compound, which can be prepared from methyl 3-chloromethylbenzoate researchgate.net. The direct side-chain chlorination of methyl 3-methylbenzoate to yield methyl 3-(chloromethyl)benzoate (B8533320) has been reported using trichloroisocyanuric acid (TCCA) researchgate.net.

The presence of the electron-withdrawing cyano group in this compound would influence the stability of the benzylic radical compared to a simple methyl group, which in turn affects the rate and selectivity of radical reactions at this position.

C–H Functionalization Strategies

Direct functionalization of the benzylic C-H bonds offers an efficient route to introduce new functional groups. Besides radical halogenation, other C-H functionalization strategies can be envisioned for this compound.

One such strategy is enzymatic hydroxylation. Studies on related molecules, such as 3-methylbenzoate, have shown that enzymes can catalyze the hydroxylation of the benzylic methyl group researchgate.net. This suggests that biocatalytic approaches could be employed to convert this compound to its corresponding benzylic alcohol derivative.

Another approach involves transition metal-catalyzed C-H activation. While specific examples for this compound are not prominent in the literature, methods for the C-H chlorination of benzylic positions of alkyl-azaheterocycles have been developed, which proceed through a polar mechanism involving N-sulfonylation to increase the acidity of the benzylic proton, followed by reaction with an N-chloro-succinimide (NCS) or trichloroisocyanuric acid (TCCA) wisc.edu.

The data in the table below summarizes some C-H functionalization reactions on precursors or closely related analogues to this compound.

| Precursor/Analogue | Reagents | Product | Reaction Type |

| Ethyl 3-methylbenzoate | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Ethyl 3-(bromomethyl)benzoate | Radical Bromination |

| Methyl 3-methylbenzoate | Trichloroisocyanuric Acid (TCCA) | Methyl 3-(chloromethyl)benzoate | Radical Chlorination |

| 3-Methylbenzoate | TsaM (Enzyme) | 3-Hydroxymethylbenzoate | Enzymatic Hydroxylation |

Mechanistic Studies of Elimination Reactions

Gas-Phase Thermal Decomposition Pathways

The gas-phase thermal decomposition of ethyl esters, including ethyl benzoates, has been extensively studied and is known to proceed through a concerted, unimolecular elimination reaction, often referred to as a cis-elimination cdnsciencepub.comrsc.orgrsc.org. This reaction typically yields the corresponding carboxylic acid and ethylene (B1197577).

For this compound, the proposed gas-phase thermal decomposition pathway would involve the formation of 3-(cyanomethyl)benzoic acid and ethylene. The reaction proceeds through a six-membered cyclic transition state where the carbonyl oxygen of the ester group abstracts a β-hydrogen from the ethyl group, leading to the simultaneous cleavage of the C-O and C-H bonds and the formation of a C=C double bond in ethylene and an O-H bond in the carboxylic acid.

This type of reaction is highly stereospecific, requiring a syn-periplanar arrangement of the atoms involved in the transition state. The unimolecular nature of the reaction means that it is typically studied in the gas phase to eliminate solvent effects cdnsciencepub.com.

Transition State Analysis and Reaction Coordinates

The transition state of the gas-phase elimination of ethyl benzoates has been a subject of theoretical and experimental investigation. The nature of the substituents on the benzene ring can significantly influence the reaction rate by altering the electronic properties of the transition state rsc.orgresearchgate.netnih.gov.

The pyrolysis of 1-arylethyl benzoates shows a good correlation with the Hammett equation, which relates the reaction rates to the electronic properties of the substituents rsc.orgwikipedia.org. The negative rho (ρ) value obtained in these studies indicates that electron-donating groups accelerate the reaction by stabilizing the partial positive charge that develops on the carbonyl carbon in the transition state. Conversely, electron-withdrawing groups are expected to decelerate the reaction. The 3-(cyanomethyl) group is an electron-withdrawing group, and therefore, it is expected to decrease the rate of thermal decomposition of this compound compared to unsubstituted ethyl benzoate (B1203000).

Computational studies using Density Functional Theory (DFT) on related systems, such as the decomposition of nitroethyl benzoates, suggest a one-step, polar mechanism researchgate.netsemanticscholar.org. The transition state is described as being intermediate between the reactants and products, with some degree of charge separation. The reaction coordinate involves the concerted, albeit not necessarily synchronous, breaking of the Cβ-H and Cα-O bonds and the formation of the C=C and O-H bonds.

The table below presents a qualitative analysis of the expected substituent effect on the transition state of the gas-phase elimination.

| Substituent at meta-position | Electronic Effect | Effect on Transition State Stabilization | Expected Reaction Rate (relative to unsubstituted) |

| Electron-donating group (e.g., -OCH3) | +R, -I | Stabilizes partial positive charge on carbonyl carbon | Faster |

| Electron-withdrawing group (e.g., -NO2) | -R, -I | Destabilizes partial positive charge on carbonyl carbon | Slower |

| -CH2CN | -I | Destabilizes partial positive charge on carbonyl carbon | Slower |

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For Ethyl 3-(cyanomethyl)benzoate, 1D NMR (¹H and ¹³C) provides foundational information about the chemical environment of hydrogen and carbon atoms. However, advanced 2D NMR techniques are essential for definitive assignments and to map out the intricate network of scalar and dipolar couplings within the molecule.

Two-dimensional NMR experiments provide a more detailed picture of the molecular structure by correlating different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the quartet signal of the ethyl group's methylene (B1212753) protons (-CH₂-) and the triplet signal of its methyl protons (-CH₃). It would also reveal correlations between the adjacent aromatic protons on the benzene (B151609) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming the substitution pattern. In this molecule, NOESY would show correlations between the methylene protons of the cyanomethyl group (-CH₂CN) and the aromatic protons at positions 2 and 4 of the benzene ring. Similarly, correlations would be expected between the methylene protons of the ethyl ester group and the aromatic proton at position 2.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT-135): The DEPT-135 experiment is a spectral editing technique that distinguishes between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon, the cyano carbon, and the aromatic carbons at positions 1 and 3) are not observed. This allows for the unambiguous identification of the methylene carbons of the ethyl and cyanomethyl groups.

A summary of expected NMR data is presented below.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 1D NMR | ~8.1 | Singlet | Aromatic H (Position 2) |

| ¹H | 1D NMR | ~7.9 | Doublet | Aromatic H (Position 4 or 6) |

| ¹H | 1D NMR | ~7.6 | Doublet | Aromatic H (Position 6 or 4) |

| ¹H | 1D NMR | ~7.4 | Triplet | Aromatic H (Position 5) |

| ¹H | 1D NMR | ~4.4 | Quartet | -O-CH₂-CH₃ |

| ¹H | 1D NMR | ~3.8 | Singlet | -CH₂-CN |

| ¹H | 1D NMR | ~1.4 | Triplet | -O-CH₂-CH₃ |

| ¹³C | 1D NMR | ~166 | N/A | C=O (Ester) |

| ¹³C | 1D NMR | ~135-128 | N/A | Aromatic Carbons |

| ¹³C | 1D NMR | ~117 | N/A | -CN (Nitrile) |

| ¹³C | 1D NMR | ~61 | N/A | -O-CH₂-CH₃ |

| ¹³C | 1D NMR | ~30 | N/A | -CH₂-CN |

| ¹³C | 1D NMR | ~14 | N/A | -O-CH₂-CH₃ |

This compound is an achiral molecule and does not possess any stereocenters. Therefore, it does not have stereoisomers (enantiomers or diastereomers). Consequently, the assignment of stereochemistry using advanced NMR techniques is not applicable to this compound.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks. For this compound (Molecular Weight: 189.21 g/mol ), the molecular ion peak would be observed at m/z 189. Key fragmentation pathways would include:

Loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) to form a stable acylium ion at m/z 144. pharmacy180.com

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, resulting in an ion at m/z 161. pharmacy180.com

Cleavage of the cyanomethyl group (-•CH₂CN, 40 Da) to yield a fragment at m/z 149.

Further fragmentation of the aromatic ring structure.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically results in less fragmentation than EI. It is often used for molecules that are fragile or to confirm the molecular weight. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ at m/z 190 or as an adduct with a sodium ion [M+Na]⁺ at m/z 212.

| Ionization Method | Expected Ion (m/z) | Identity |

| EI-MS | 189 | Molecular Ion [M]⁺ |

| EI-MS | 144 | [M - OCH₂CH₃]⁺ |

| EI-MS | 161 | [M - C₂H₄]⁺ |

| EI-MS | 149 | [M - CH₂CN]⁺ |

| ESI-MS | 190 | [M+H]⁺ |

| ESI-MS | 212 | [M+Na]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present in a molecule.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. chemicalbook.com Key expected vibrational frequencies include:

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

C=O Stretch (Ester): A strong, sharp band around 1720 cm⁻¹.

C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The nitrile (C≡N) and the symmetric aromatic ring breathing modes are often strong in the Raman spectrum, whereas they might be weaker in the IR spectrum.

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical calculation of vibrational frequencies. nih.govnih.gov By optimizing the molecular geometry of this compound in silico, its theoretical IR and Raman spectra can be predicted.

Comparing the experimental spectra with the computationally derived spectra serves several purposes:

Confirmation of Band Assignments: Theoretical calculations help to assign specific vibrational modes to the observed experimental bands with a higher degree of confidence. nih.gov

Structural Verification: A good correlation between the experimental and computed spectra provides strong evidence for the proposed molecular structure. nih.gov

Understanding Vibrational Coupling: DFT calculations can reveal the extent to which different vibrational modes are coupled within the molecule.

X-ray Crystallography for Solid-State Structure Determination

As of this review, specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible crystallographic databases. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide invaluable information, including:

Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters.

Conformation: Revealing the spatial orientation of the ethyl ester and cyanomethyl groups relative to the benzene ring.

Intermolecular interactions: Identifying hydrogen bonds, π-stacking, or other non-covalent forces that dictate the crystal packing.

Unit cell parameters: Defining the fundamental repeating unit of the crystal lattice.

Such data would offer an unambiguous confirmation of the compound's molecular structure and provide insights into its solid-state properties.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic techniques, particularly HPLC and UPLC, are indispensable for the analysis of this compound. These methods excel at separating the target compound from starting materials, byproducts, and degradation products, enabling both qualitative and quantitative assessment.

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of this compound. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase.

The method employs a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes peak tailing for polar and basic compounds. The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, acidified with phosphoric acid, which ensures good peak shape and resolution. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. Furthermore, the availability of columns with smaller 3 µm particles allows for the adaptation of this method to faster Ultra-Performance Liquid Chromatography (UPLC) systems.

Below are the typical parameters for the RP-HPLC analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | UV (Wavelength not specified) / MS (with Formic Acid) |

| Application | Purity Assessment, Separation, Pharmacokinetics |

The analytical HPLC method described is scalable and can be adapted for preparative chromatography. Preparative HPLC is a powerful technique used to isolate and purify larger quantities of a specific compound from a mixture. By increasing the column diameter, sample injection volume, and flow rate, the same separation principles used for analytical purposes can be applied to obtain pure fractions of this compound or to isolate unknown impurities for further structural characterization. This scalability is essential for reference standard qualification and for toxicological studies of any significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. It combines the superior separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or hydrogen. The column's stationary phase separates individual components based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

This technique is exceptionally well-suited for:

Purity Assessment: Detecting and quantifying volatile impurities that may be present in the final product.

Reaction Monitoring: Tracking the consumption of starting materials and the formation of this compound over time, allowing for the optimization of reaction conditions.

While a specific, standardized GC-MS method for this compound is not detailed in the available literature, a hypothetical method would be developed by optimizing the parameters listed in the table below.

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Esters

| Parameter | Description |

|---|---|

| GC Column | A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet Temperature | Optimized to ensure complete vaporization without thermal degradation (e.g., 250-280 °C) |

| Oven Program | A temperature gradient to separate compounds with different boiling points |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap, operating in full scan or Selected Ion Monitoring (SIM) mode |

Theoretical and Computational Chemistry Studies on Ethyl 3 Cyanomethyl Benzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and energy levels.

The electronic structure of Ethyl 3-(cyanomethyl)benzoate is characterized by a benzene (B151609) ring substituted with two electron-withdrawing groups: an ethyl ester group (-COOCH₂CH₃) and a cyanomethyl group (-CH₂CN) at the meta-position. QM methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can determine the geometry and electron density distribution.

The presence of the electronegative oxygen and nitrogen atoms, combined with the π-systems of the carbonyl (C=O) and nitrile (C≡N) groups, significantly influences the electron density of the benzene ring. These groups pull electron density away from the aromatic system, affecting its reactivity. DFT calculations on similar structures, like phenylacetonitrile, show that such substitutions facilitate charge delocalization from the benzene ring to the functional groups. This withdrawal of electron density enhances the electrophilicity of the ring and the carbonyl carbon.

Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy and localization of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be primarily localized on the π-system of the benzene ring, which is typical for substituted aromatic compounds. mdpi.com The LUMO, conversely, is anticipated to be distributed across the electron-withdrawing substituents, specifically the π* orbitals of the nitrile and carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Computational studies on analogous compounds like methyl 3,5-bis(cyanomethyl)benzoate have shown that electron-withdrawing cyanomethyl groups lower the HOMO energy.

Table 1: Representative Frontier Orbital Properties

| Parameter | Representative Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.8 to -7.2 | Energy of the highest energy electrons; indicates susceptibility to electrophilic attack. |

| ELUMO | ~ -1.0 to -1.4 | Energy of the lowest energy empty orbital; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 to 6.2 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound.

DFT calculations are highly effective at predicting spectroscopic data. Methods like B3LYP combined with basis sets such as 6-311+G(d,p) can accurately calculate the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. ijsrst.com Key vibrational modes for this compound would include the C≡N stretch of the nitrile, the C=O stretch of the ester, and various C-H and C-C stretches within the aromatic ring and ethyl group.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used within a DFT framework, allows for the precise calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ijsrst.com These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies (DFT)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic | C-H stretch | 3100 - 3000 |

| Aliphatic | C-H stretch | 3000 - 2850 |

| Nitrile | C≡N stretch | 2260 - 2240 |

| Ester | C=O stretch | 1725 - 1705 |

| Ester | C-O stretch | 1300 - 1150 |

Table 3: Representative Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-CO) | 130 - 135 |

| Aromatic (C-CH₂CN) | 138 - 142 |

| Aromatic (unsubstituted) | 128 - 132 |

| Nitrile (C≡N) | 117 - 120 |

| Methylene (B1212753) (-CH₂) | ~ 20 |

| Ester (-OCH₂) | ~ 61 |

| Ester (-CH₃) | ~ 14 |

A crucial step in computational chemistry is the validation of theoretical models against experimental results. For this compound, the predicted IR and NMR spectra from DFT calculations would be compared with spectra obtained from a physical sample. Typically, calculated vibrational frequencies are uniformly scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors in the computational method, which improves their agreement with experimental data. ijsrst.com A strong correlation between the predicted and measured spectroscopic data confirms that the chosen computational level of theory accurately describes the molecule's structural and electronic properties. semanticscholar.org

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of short-lived intermediates and transition states. mit.eduims.ac.jp A relevant reaction for this compound is the base-catalyzed hydrolysis of its ester group (saponification).

DFT calculations can map the potential energy surface for this reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate. beilstein-journals.orgnih.gov This step is generally the rate-determining step for the hydrolysis of esters. beilstein-journals.org The intermediate then collapses, breaking the C-O bond and releasing an ethoxide ion, which is subsequently protonated to yield ethanol (B145695) and the benzoate (B1203000) carboxylate anion.

Transition state theory defines the transition state as a first-order saddle point on the potential energy surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io By calculating the energies of the reactants and the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. fossee.in For the hydrolysis of ethyl benzoate, DFT calculations have successfully modeled this pathway, confirming the mechanism and providing activation energies consistent with experimental findings. beilstein-journals.orgresearchgate.net

Table 4: Conceptual Stages of Base-Catalyzed Hydrolysis of this compound

| Stage | Description | Key Species |

|---|---|---|

| Reactants | Initial state before reaction. | This compound + OH⁻ |

| Transition State 1 (TS1) | Highest energy point for the formation of the tetrahedral intermediate. The rate-determining step. | [Molecule-OH]‡ complex |

| Intermediate | Formation of a transient tetrahedral species. | Tetrahedral alkoxide intermediate |

| Transition State 2 (TS2) | Highest energy point for the collapse of the intermediate. | [Intermediate breakdown]‡ complex |

| Products | Final stable species after reaction. | 3-(cyanomethyl)benzoate anion + Ethanol |

Calculation of Activation Energies and Rate Constants

Computational methods are instrumental in determining the activation energies and rate constants for chemical reactions involving this compound. The Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T), is a fundamental concept in this analysis. libretexts.orgumcs.pl A plot of the natural logarithm of k versus the inverse of the temperature (1/T) yields a straight line with a slope of -Ea/R, where R is the gas constant. libretexts.org This allows for the calculation of the activation energy, which represents the minimum energy required for a reaction to occur. umcs.pl

For reactions in the gas phase, computational studies can model the step-by-step mechanism, including the formation of intermediates and transition states. researchgate.net For instance, in the thermal decomposition of similar esters, a multi-step process involving cyclic transition states has been identified. researchgate.net The progress of these reactions can be tracked using Wiberg bond indices, which provide information about the bond-breaking and bond-forming processes. researchgate.net These computational models have shown good agreement with experimental data for calculating rate constants. researchgate.net

The following table illustrates hypothetical activation energies and rate constants for a reaction involving this compound at different temperatures.

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 300 | 1.2 x 10⁻⁵ | 85 |

| 310 | 2.5 x 10⁻⁵ | 85 |

| 320 | 5.0 x 10⁻⁵ | 85 |

| 330 | 9.8 x 10⁻⁵ | 85 |

Identification of Electrophilic and Nucleophilic Sites (Fukui Indices)

Fukui functions are a key tool in density functional theory (DFT) for identifying the most reactive sites in a molecule for electrophilic and nucleophilic attacks. researchgate.netschrodinger.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx

f+(r) represents the reactivity towards a nucleophilic attack (addition of an electron). A higher value indicates a more electrophilic site. researchgate.netschrodinger.com

f-(r) represents the reactivity towards an electrophilic attack (removal of an electron). A higher value indicates a more nucleophilic site. researchgate.netschrodinger.com

Condensed Fukui indices, which are the atomic charges derived from the Fukui function, are often used to pinpoint specific atoms susceptible to attack. schrodinger.comscielo.org.mx For this compound, the carbon atom of the carbonyl group is expected to be a primary electrophilic site, while the nitrogen of the cyano group and the oxygen atoms of the ester group would be potential nucleophilic sites.

Below is a hypothetical table of condensed Fukui indices for selected atoms in this compound.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| Carbonyl Carbon | 0.25 | 0.05 |

| Cyano Nitrogen | 0.08 | 0.18 |

| Ester Oxygen (C=O) | 0.12 | 0.22 |

| Ester Oxygen (O-Et) | 0.10 | 0.15 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. This is crucial as the molecule's conformation can significantly influence its reactivity and physical properties. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, offering insights into its flexibility and the interactions between different parts of the molecule. srce.hr

These simulations can reveal the preferred orientations of the ethyl ester and cyanomethyl groups relative to the benzene ring. The stability of different conformers is determined by calculating their relative energies. For similar molecules, computational studies have been used to analyze the interactions and stability of various conformers.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This allows for the analysis of atomic properties and the nature of chemical bonds. wiley-vch.deamercrystalassn.org QTAIM analysis is based on the topology of the electron density, ρ(r). wikipedia.orgwiley-vch.de

Key features of QTAIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms, indicating the presence of a chemical bond. wiley-vch.demuni.cz The properties of the electron density at the BCP, such as its value (ρ(rb)) and its Laplacian (∇²ρ(rb)), provide information about the bond's strength and nature (covalent, ionic, etc.). muni.cz

Atomic Basins: These are regions of space associated with each atom, defined by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.orgwiley-vch.de

QTAIM can be used to characterize the C-C, C-N, C=O, and C-O bonds within this compound, providing a quantitative measure of their covalent and ionic character.

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) maps are visual representations of the charge distribution in a molecule. researchgate.net They are generated by calculating the electrostatic potential on the molecule's electron density surface. pageplace.de These maps are color-coded to indicate regions of positive and negative potential.

Red regions indicate a negative electrostatic potential, corresponding to areas with high electron density, which are susceptible to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to areas with low electron density (electron-deficient), which are susceptible to nucleophilic attack.

Green and yellow regions represent intermediate potentials. researchgate.net

For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the cyano group, highlighting their nucleophilic character. Conversely, a positive potential would be expected around the hydrogen atoms and the carbonyl carbon, indicating their electrophilic nature.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Synthetic Building Block

As a versatile synthetic building block, ethyl 3-(cyanomethyl)benzoate is instrumental in the creation of more complex organic molecules. evitachem.com The presence of the cyanomethyl group (–CH₂CN) and the ethyl ester group (–COOCH₂CH₃) on the benzene (B151609) ring provides two distinct reactive sites. evitachem.com This dual functionality allows for a variety of chemical modifications, making it a valuable starting material for synthesizing a diverse array of compounds. The cyanomethyl group, in particular, enhances the compound's reactivity, making it an important intermediate in chemical synthesis. evitachem.com

Intermediate in the Synthesis of Pharmaceutical Compounds

This benzoate (B1203000) derivative is a key intermediate in the development of pharmaceutical compounds. ontosight.aievitachem.comchemicalbook.com Its structural framework is a component of various biologically active molecules, contributing significantly to drug discovery and development efforts. evitachem.com

Precursor to Anti-inflammatory Agents (e.g., Ketoprofen Analogues)

This compound and its close analogue, mthis compound, serve as important precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), including analogues of Ketoprofen. google.com The synthesis of Ketoprofen from a related starting material, 3-cyanomethyl methyl benzoate, involves a multi-step process that includes methylation, hydrolysis, chlorination, a Friedel-Crafts reaction, and a final hydrolysis step to yield the active pharmaceutical ingredient. google.com This highlights the utility of the cyanomethylbenzoate scaffold in constructing complex pharmaceutical agents.

Derivatization for Novel Compound Synthesis

The reactivity of this compound allows for extensive derivatization, leading to the synthesis of novel compounds with diverse applications. evitachem.com

Cyanoacetylation of Amines

While direct cyanoacetylation of amines using this compound is not explicitly detailed in the provided results, the reactivity of the cyanomethyl group suggests its potential to participate in reactions analogous to cyanoacetylation. The cyanomethyl group can be a precursor to a cyanoacetic acid derivative, a common reagent for the cyanoacetylation of amines.

Routes to Nitrogen-Containing Heterocycles

The cyanomethyl group in this compound is a valuable functional group for the synthesis of nitrogen-containing heterocycles. evitachem.comeurjchem.com These cyclic compounds are of great interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govresearchgate.net The nitrile functionality can undergo various cyclization reactions with different reagents to form rings such as pyrazoles, pyridines, and other heterocyclic systems. For instance, a related compound, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, has been used to synthesize pyrazole, triazole, pyridinone, and pyrimidinone derivatives. eurjchem.com

Catalysis Applications in Carbon-Carbon Bond Formation

This compound and similar structures can participate in transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. evitachem.com The presence of functional groups amenable to such reactions, like the aromatic ring which can be halogenated, allows it to act as a coupling partner in reactions such as the Suzuki-Miyaura coupling. evitachem.com These catalytic methods are essential for constructing the carbon skeletons of complex organic molecules. utexas.educhemistry.coach

Structure Activity Relationship Sar Studies and Analogue Design

Influence of the Cyano Group on Biological Activity and Chemical Reactivity

The cyano (C≡N) group is a critical pharmacophore that significantly influences the properties of Ethyl 3-(cyanomethyl)benzoate. Its strong electron-withdrawing nature and linear geometry impart unique characteristics to the molecule.

The biological function of the nitrile group can vary considerably. nih.gov In some cases, it may simply polarize adjacent electron density, while in others, it is a key component for molecular recognition. nih.gov The cyano group has been noted to have a positive influence on the biological activity of various aromatic and heteroaromatic compounds. nih.gov For instance, cyano-substituted benzimidazole (B57391) derivatives have demonstrated strong antiproliferative activity. mdpi.com

The nitrile group's utility in molecular interactions is diverse. It can act as a hydrogen bond acceptor, with crystal structures showing hydrogen bonds between the nitrile nitrogen and amino acid residues like serine or arginine, or to water molecules within a protein's active site. nih.gov Its strong dipole moment also allows it to facilitate polar interactions, sometimes acting as a bioisostere for a hydroxyl or carboxyl group. nih.gov Furthermore, the N-cyano sulfilimine functional group has been explored as a nonclassical bioisostere for the amide bond, demonstrating high permeability and potent insecticidal activity in analogues of chlorantraniliprole. rsc.org

The chemical reactivity of the cyanomethyl group allows it to serve as a precursor for various functional group transformations, enabling the synthesis of diverse derivatives such as aldehydes, amines, and carboxylic acids. researchgate.net

Role of the Ester Functionality in Molecular Interactions

The ester group contributes to the molecule's polarity and ability to engage in hydrogen bonding, which are key determinants of its interaction with biological targets. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on a receptor or enzyme. In the context of poly(alkyl cyanoacrylate) (PACA) nanoparticles, the ester functionality, along with the cyano group, is responsible for the polymer's tunable properties and ability to encapsulate bioactive compounds. tandfonline.com

Modifications to the ester group can significantly impact biological activity. For example, in the design of local anesthetics based on benzoate (B1203000) compounds, the ester linkage is a common feature, and alterations to the alkyl portion of the ester can modulate potency and toxicity. nih.gov Similarly, studies on brassinosteroid analogues have shown that the presence and configuration of benzoate ester groups in the side chain can significantly affect growth-promoting activities in plants. mdpi.com

Positional Isomerism and Substituent Effects on Bioactivity

The biological activity of benzoate derivatives is highly sensitive to the position of substituents on the aromatic ring. In this compound, the cyanomethyl group is at the meta- (3-) position. Changing its position to ortho- (2-) or para- (4-) would likely alter the molecule's electronic distribution, steric profile, and ability to bind to a biological target.

SAR studies on various classes of compounds have consistently shown the importance of substituent positioning. For example, in a study of isocoumarin (B1212949) analogues, fluoro groups at the meta- and para-positions of a phenyl ring were found to enhance antimetastatic effects. nih.gov The specific placement of functional groups dictates the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that can occur with a receptor.

The nature of the substituents also has a profound effect. The introduction of different functional groups can modify a compound's lipophilicity, electronic properties, and size, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and target affinity. A review of antimetastatic compounds highlights the effectiveness of various functional groups—such as fluoro, methoxy, amino, and nitro groups—and emphasizes that their positioning is critical to their activity. nih.gov In synthetic cathinone (B1664624) analogues, the length of an aliphatic side-chain was shown to have a significant impact on potency, demonstrating an inverted U-shaped relationship between chain length and psychostimulant response. ub.edu

The table below illustrates hypothetical activity changes based on general SAR principles for benzoate derivatives.

| Position of (cyanomethyl) group | Substituent on Ring | Predicted Bioactivity Change | Rationale |

|---|---|---|---|

| Ortho (2-) | -H | Potentially Decreased | Steric hindrance may prevent optimal binding to target. |

| Meta (3-) | -H | Baseline | Reference compound structure. |

| Para (4-) | -H | Potentially Increased/Decreased | Alters molecular geometry and electronic effects, which could improve or worsen target interaction. |

| Meta (3-) | -OCH3 (Methoxy) | Potentially Increased | Electron-donating group may alter target interactions favorably. nih.gov |

| Meta (3-) | -NO2 (Nitro) | Potentially Increased | Strong electron-withdrawing group can enhance binding affinity. nih.gov |

Computational Approaches to SAR Studies

Computational methods are invaluable for elucidating the SAR of this compound and its analogues, providing insights that guide the design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies use computational and statistical methods to correlate a molecule's chemical structure with its biological activity. Principal Component Analysis (PCA) is a powerful technique used in QSAR to reduce the complexity of large datasets of molecular descriptors. elsevierpure.commdpi.com It transforms a large set of correlated variables (descriptors like molecular weight, logP, polar surface area) into a smaller set of uncorrelated variables called principal components (PCs). researchgate.netnih.gov

By plotting the first few PCs, which capture the most variance in the data, researchers can visualize the relationships between different molecules and identify the key structural features that differentiate active from inactive compounds. elsevierpure.comresearchgate.net This allows for the identification of outliers and helps in understanding which molecular properties are most influential for a particular biological activity. elsevierpure.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. ekb.eg This method is crucial for understanding the binding mode of this compound analogues within the active site of a target protein. frontiersin.org

The process involves placing the ligand (e.g., an analogue of this compound) into the binding site of a receptor and calculating a score that estimates the binding affinity. nih.gov The results, often visualized in 3D, reveal specific molecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govacs.org This information is vital for explaining the observed biological activities and for designing new molecules with improved binding affinity and selectivity. nih.gov For example, docking studies might reveal that the cyano group of a compound forms a crucial hydrogen bond with an arginine residue in the active site, explaining its potency. nih.gov

Design Strategies for Enhanced Biological Activity

The insights gained from SAR and computational studies inform various strategies to design analogues of this compound with enhanced biological activity.

One common strategy is structural optimization , which involves making targeted modifications to the lead compound. This can include:

Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve potency or ADME properties. For instance, the cyano group could be replaced with another group that can act as a hydrogen bond acceptor. nih.govrsc.org

Substituent Modification : Adding, removing, or changing substituents on the aromatic ring to optimize interactions with the target, as guided by SAR data. nih.govnih.gov

Scaffold Hopping : Replacing the central molecular scaffold while retaining key functional groups in their optimal spatial orientation.

Another approach is fragment-based drug design , which involves deconstructing a molecule into smaller fragments, identifying which fragments bind to the target, and then reassembling them to create a novel and potent compound. mdpi.com

Increasing molecular rigidity is another strategy used to enhance activity. Reducing the number of rotatable bonds can lock the molecule into its active conformation, which can increase binding affinity and selectivity. mdpi.com These rational design strategies, built upon a solid understanding of the compound's SAR, accelerate the development of more effective therapeutic agents. mdpi.com

The table below summarizes key design strategies and their rationales.

| Design Strategy | Modification Example | Rationale for Enhanced Activity |

|---|---|---|

| Bioisosteric Replacement | Replace the cyano group with a tetrazole ring. | A tetrazole ring can act as a bioisostere for a carboxylic acid, potentially improving metabolic stability and binding interactions. |

| Substituent Modification | Add a hydroxyl group to the para-position of the benzoate ring. | The hydroxyl group can act as a hydrogen bond donor, potentially forming a new, favorable interaction with the target receptor. mdpi.com |

| Scaffold Hopping | Replace the benzene (B151609) ring with a pyridine (B92270) ring. | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor and may improve solubility and pharmacokinetic properties. |

| Conformational Restriction | Incorporate the ethyl ester into a lactone ring system. | Reduces conformational flexibility, which can lead to a more favorable entropy of binding and increased selectivity. mdpi.com |

In Vitro Biological Activity and Molecular Mechanism Studies

Investigation of Antimicrobial Activity

While no specific data exists for the antimicrobial activity of Ethyl 3-(cyanomethyl)benzoate, research on other benzoate (B1203000) derivatives suggests that this class of compounds can exhibit antimicrobial properties.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Studies on various functionalized benzoate esters have demonstrated a range of antibacterial effects. For instance, certain 2-(phenylthio)-ethyl benzoate derivatives have been synthesized and evaluated for their antibacterial activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These studies determined the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth. In one such study, derivatives showed antimicrobial potential with MIC values ranging from 3.125 to 6.25 mg/ml against the tested bacteria.

Similarly, investigations into methyl benzoate derivatives have shown that substitutions on the benzene (B151609) ring can significantly influence antibacterial efficacy against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. For example, a study on methyl benzoate esters with different electron-withdrawing or electron-donating groups demonstrated varied levels of inhibition, indicating that the electronic properties of the molecule play a crucial role in its antibacterial action.

A standardized approach to test the antibacterial efficacy of this compound would involve established methods such as broth microdilution or agar (B569324) disk diffusion assays. These methods would allow for the determination of MIC and Minimum Bactericidal Concentration (MBC) against key pathogenic strains like S. aureus, E. coli, and P. aeruginosa.

Interactive Data Table: Antibacterial Activity of Structurally Related Benzoate Derivatives (Note: This table is illustrative and based on findings for related compounds, not this compound)

| Compound Class | Bacterial Strain | Activity Metric | Result |

| 2-(phenylthio)-ethyl benzoate derivatives | Staphylococcus aureus | MIC | 3.125 - 6.25 mg/ml |

| 2-(phenylthio)-ethyl benzoate derivatives | Escherichia coli | MIC | 3.125 - 6.25 mg/ml |

| 2-(phenylthio)-ethyl benzoate derivatives | Pseudomonas aeruginosa | MIC | 3.125 - 6.25 mg/ml |

Antifungal Efficacy

The potential antifungal properties of this compound remain uninvestigated. However, studies on related benzoate compounds provide a basis for how such an investigation could be approached. For example, certain 2-(phenylthio)-ethyl benzoate derivatives have been tested against the fungal pathogen Candida albicans, demonstrating potential antifungal activity with MIC values comparable to some standard antifungal agents.

To assess the antifungal efficacy of this compound, standard assays such as broth microdilution based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) would be employed. These tests would determine the MIC against common fungal pathogens, providing a quantitative measure of its antifungal potential.

Assessment of Anticancer Activity

The anticancer potential of this compound has not been reported in the scientific literature. Research into other substituted ethyl and methyl benzoates indicates that this class of molecules can possess cytotoxic activity against various cancer cell lines.

Cytotoxicity against Human Cancer Cell Lines (e.g., Hep-G2)

While there are no specific studies on the cytotoxicity of this compound against the human hepatocellular carcinoma cell line, Hep-G2, this cell line is a standard model for in vitro cancer research. The cytotoxicity of a compound is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and, by extension, their viability. A lower IC50 value (the concentration of a compound that inhibits 50% of cell growth) indicates greater cytotoxic potential.

For context, studies on other benzoate derivatives have shown cytotoxic effects on various cancer cell lines. For example, certain methyl benzoate and cinnamate (B1238496) analogs have been evaluated for their cytotoxic activity on hepatocellular carcinoma cells (Hep3B).

Interactive Data Table: Illustrative Cytotoxicity Data for a Hypothetical Compound against Hep-G2 Cells (Note: This table is for illustrative purposes only as no data exists for this compound)

| Compound | Cell Line | Assay | IC50 Value |

| Hypothetical Test Compound | Hep-G2 | MTT Assay | Data Not Available |

Mechanisms of Antitumor Action (e.g., Enzyme Inhibition, DNA Interaction)

The mechanisms through which this compound might exert any potential antitumor action are currently unknown. Investigations into related compounds suggest several possible avenues for research.